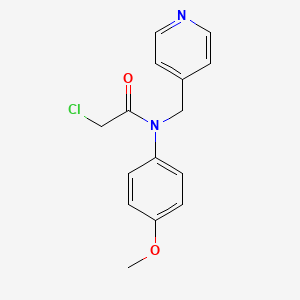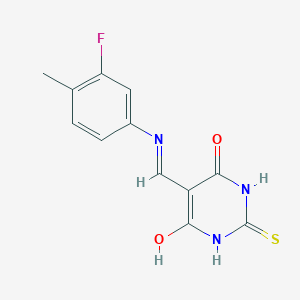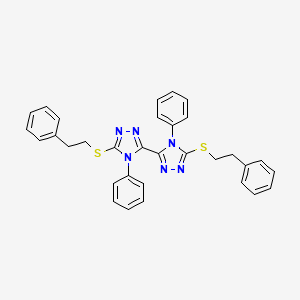
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide, also known as CMAP, is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique properties and potential benefits.
作用機序
The exact mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to inhibit the JAK/STAT pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to:
1. Inhibit cancer cell growth and induce apoptosis.
2. Reduce oxidative stress and inflammation in the brain.
3. Inhibit the production of pro-inflammatory cytokines.
4. Reduce tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the scientific research of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide. Some of these include:
1. Further studies to understand the exact mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
2. Optimization of the synthesis method to improve the yield and purity of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
3. Development of more efficient drug delivery systems for 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
4. Clinical trials to evaluate the safety and efficacy of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in humans.
5. Investigation of the potential of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
In conclusion, 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with potential therapeutic applications. It has been studied for its potential benefits in cancer treatment, neuroprotection, and anti-inflammatory therapy. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 4-methoxybenzylamine with pyridine-4-carboxaldehyde in the presence of acetic acid to form 4-(pyridin-4-ylmethyl)aniline. This intermediate product is then reacted with 2-chloroacetyl chloride to form 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
科学的研究の応用
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. Some of the potential applications include:
1. Cancer Treatment: 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models.
2. Neuroprotection: 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain.
3. Anti-inflammatory: 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
特性
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-4-2-13(3-5-14)18(15(19)10-16)11-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOFEOGSLFFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=NC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416890 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2833465.png)

![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)


![N-(3,4-Dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2833474.png)
![2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide](/img/structure/B2833476.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2833477.png)
![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)


![N-(4-(tert-butyl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2833483.png)